molecular formula C12H8ClN3O B13014564 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline

3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline

Cat. No.: B13014564
M. Wt: 245.66 g/mol
InChI Key: GRMVWRPMARDZTR-UHFFFAOYSA-N
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Biological Activity

The compound 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₂H₈ClN₃O
  • Molecular Weight : 245.66 g/mol
  • IUPAC Name : 2-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline
  • InChI Key : PYYLEBCQWSVPTQ-UHFFFAOYSA-N

The compound features a chloro group on the oxazole ring and an aniline moiety, contributing to its reactivity and biological interactions. Its unique combination of oxazole and pyridine rings is significant for its pharmacological properties.

Structural Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
6-Chlorooxazolo[5,4-b]pyridin-2-ylamineLacks an aniline groupSimpler structure without additional functionalization
Thiazolo[4,5-b]pyridinesContains a thiazole ring instead of an oxazoleDifferent heterocyclic framework affecting reactivity
4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)anilineSimilar structure with bromine substitutionVariation in halogen may influence biological properties

Research indicates that This compound exhibits various biological activities, primarily through interactions with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, thereby modulating their activity.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Anticancer Properties :
    • A study investigated the effects of similar compounds on cancer cell lines, revealing that derivatives of oxazole-pyridine structures showed promising cytotoxic effects against breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Antimicrobial Activity :
    • Research focusing on related compounds demonstrated that oxazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The proposed mechanism involved disruption of bacterial cell wall synthesis .
  • Neuroprotective Effects :
    • Another study highlighted the neuroprotective potential of oxazole-containing compounds in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neurons

Properties

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

3-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H8ClN3O/c13-8-5-10-12(15-6-8)17-11(16-10)7-2-1-3-9(14)4-7/h1-6H,14H2

InChI Key

GRMVWRPMARDZTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)N=CC(=C3)Cl

Origin of Product

United States

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